molecular formula C34H35NO7 B11041017 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B11041017
M. Wt: 569.6 g/mol
InChI Key: HJBGJGQKJNTNQM-OTYYAQKOSA-N
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Description

1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is a complex organic compound that belongs to the class of acrylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE typically involves the use of coupling agents and catalysts. One common method involves the reaction of 3,4-dimethoxyphenylacrylic acid with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the acrylate moiety can produce saturated esters.

Scientific Research Applications

1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The methoxy groups and quinoline moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is unique due to its combination of methoxy groups and quinoline moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H35NO7

Molecular Weight

569.6 g/mol

IUPAC Name

[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethylquinolin-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H35NO7/c1-22-21-34(2,3)35(32(36)16-10-23-8-14-28(38-4)30(18-23)40-6)27-13-12-25(20-26(22)27)42-33(37)17-11-24-9-15-29(39-5)31(19-24)41-7/h8-21H,1-7H3/b16-10+,17-11+

InChI Key

HJBGJGQKJNTNQM-OTYYAQKOSA-N

Isomeric SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)(C)C

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)(C)C

Origin of Product

United States

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